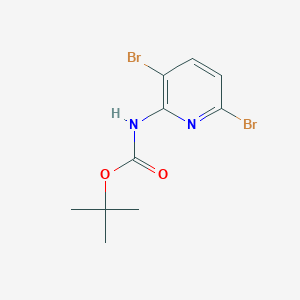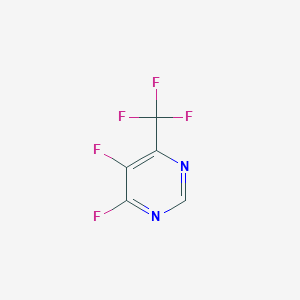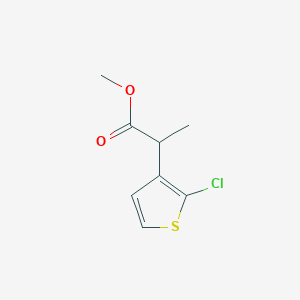
tert-Butyl (3,6-dibromopyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3,6-dibromopyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a pyridine ring that is substituted with bromine atoms at the 3 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,6-dibromopyridin-2-yl)carbamate typically involves the reaction of 3,6-dibromopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,6-dibromopyridine+tert-butyl chloroformate→tert-Butyl (3,6-dibromopyridin-2-yl)carbamate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3,6-dibromopyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridine ring.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry
tert-Butyl (3,6-dibromopyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mécanisme D'action
The mechanism of action of tert-Butyl (3,6-dibromopyridin-2-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its bromine atoms and carbamate group. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3,5-dibromopyridin-2-yl)carbamate
- tert-Butyl (3,4-dibromopyridin-2-yl)carbamate
- tert-Butyl (3,6-dichloropyridin-2-yl)carbamate
Uniqueness
tert-Butyl (3,6-dibromopyridin-2-yl)carbamate is unique due to the specific positioning of the bromine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H12Br2N2O2 |
|---|---|
Poids moléculaire |
352.02 g/mol |
Nom IUPAC |
tert-butyl N-(3,6-dibromopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) |
Clé InChI |
SRHFNGNRVBZUPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13085223.png)

![5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B13085230.png)

![4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)


![5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)

![6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13085304.png)

